molecular formula C19H22BrN3OS B2436747 N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 2202594-58-7

N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B2436747
CAS No.: 2202594-58-7
M. Wt: 420.37
InChI Key: LBRVXNMEZRGIJU-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a high-purity chemical compound supplied as a solid powder and intended for research applications. The compound features a piperazine core, a privileged scaffold in medicinal chemistry, which is substituted with a 2-methoxyphenyl group and a carbothioamide functionality linked to a 3-bromobenzyl moiety. This molecular architecture is of significant interest in the design and synthesis of novel bioactive molecules. Piperazine-carbothioamide derivatives are a valuable class of compounds in pharmaceutical research, frequently explored for their potential interactions with various biological targets. Researchers utilize this compound as a key chemical intermediate or building block in the development of new therapeutic agents. Its structure makes it a candidate for creating libraries of compounds for high-throughput screening against diseases, including for investigating new antibacterial strategies, particularly in the face of extensively drug-resistant (XDR) pathogens . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (MSDS) for detailed handling and disposal information.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3OS/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)19(25)21-14-15-5-4-6-16(20)13-15/h2-8,13H,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRVXNMEZRGIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-bromophenyl isothiocyanate with 1-(2-methoxyphenyl)piperazine in an ethanolic solution. The mixture is refluxed for about an hour, and the crude product is precipitated upon cooling. The product is then filtered, washed with water, and dried. Crystallization from aqueous ethanol yields the final product as colorless plates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling and disposal of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a thiol or amine derivative.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds similar in structure to N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been evaluated for their effectiveness against various bacterial strains and fungal species. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the piperazine ring, which is known for its interactions with biological targets involved in cancer progression. Studies have indicated that related compounds show cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism may involve apoptosis induction or cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological significance of compounds related to this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives displayed promising activity, suggesting that modifications to the piperazine structure could enhance antimicrobial properties .
  • Anticancer Evaluation : In another research effort, various piperazine-based compounds were tested against human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives exhibited significant cytotoxicity, leading researchers to propose further structural optimization for improved efficacy against cancer .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to specific receptors involved in cancer and microbial resistance. These studies provide insights into how structural modifications could enhance therapeutic effectiveness .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains and fungi ,
AnticancerCytotoxic effects on breast and colon cancer cell lines ,
Molecular DockingPredicts binding affinities to receptors related to cancer and infections

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide (CAS Number: 2202594-58-7) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN3OSC_{19}H_{22}BrN_{3}OS with a molecular weight of 420.4 g/mol. The compound features a piperazine core substituted with a bromophenyl and methoxyphenyl group, as well as a carbothioamide functional group.

PropertyValue
Molecular FormulaC₁₉H₂₂BrN₃OS
Molecular Weight420.4 g/mol
CAS Number2202594-58-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenyl isothiocyanate with 1-(2-methoxyphenyl)piperazine in an ethanolic solution. The mixture is refluxed for about an hour, and the product is precipitated upon cooling, filtered, washed, and dried to yield the final compound as colorless plates.

Anticancer Properties

Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For example, derivatives containing piperazine have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain piperazine derivatives can inhibit cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications in oncology .

Serotonin Receptor Affinity

Research has shown that compounds featuring piperazine moieties often interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. A study on related compounds found that many exhibited high binding affinity to these receptors, indicating potential uses in treating mood disorders and anxiety . The structural similarity of this compound suggests it may also possess similar receptor activity.

Antimicrobial Activity

There is evidence that piperazine derivatives can exhibit antimicrobial properties. For instance, some studies have reported that related compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could also be evaluated for its antibacterial efficacy .

Case Studies and Research Findings

Study on Anticancer Activity : A study published in Bioorganic Chemistry evaluated several piperazine derivatives for their cytotoxic effects against human cancer cell lines. The findings revealed that compounds similar to this compound showed IC50 values indicating effective inhibition of cell growth .

Serotonin Receptor Binding Study : Research conducted on hybrid compounds containing piperazine structures assessed their affinity for serotonin receptors. The results indicated that these compounds could serve as potential anxiolytic agents due to their interaction with 5-HT receptors .

Q & A

Q. What are the common synthetic routes for N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide, and what are typical yield ranges?

The synthesis typically involves multi-step reactions, including coupling of substituted piperazine precursors with bromophenylmethyl and methoxyphenyl moieties. For example, piperazine derivatives are often synthesized via nucleophilic substitution or thiourea formation using di(1H-imidazol-1-yl)methanethione as a coupling reagent. Reaction conditions include heating in THF (40–70°C), sonication to homogenize mixtures, and purification via reverse-phase chromatography. Yields for analogous compounds range from 26% to 44%, influenced by solvent choice and purification efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. For example, 1^1H NMR peaks at δ 3.32–4.68 ppm correspond to piperazine protons, and HRMS data (e.g., m/z 328.1597 [M+H]+^+) validate molecular formulae. Infrared (IR) spectroscopy detects functional groups like C=S (1386 cm1^{-1}) .

Q. What spectroscopic techniques are critical for characterizing functional groups in this compound?

  • NMR : Distinguishes aromatic protons (δ 6.40–8.18 ppm) and piperazine backbone protons (δ 3.32–4.05 ppm).
  • HRMS : Validates molecular formula (e.g., C17_{17}H22_{22}N5_5S).
  • IR : Identifies thiourea (C=S) and aromatic C-H stretches (2922–3302 cm1^{-1}) .

Q. What are the key challenges in purifying piperazine-1-carbothioamide derivatives?

Low solubility in polar solvents and byproduct formation during thiourea coupling necessitate reverse-phase chromatography (acetonitrile/water gradients) and multiple dichloromethane extractions. DMSO is often used to solubilize intermediates .

Advanced Research Questions

Q. How can researchers optimize low reaction yields encountered during synthesis?

Yield optimization strategies include:

  • Sonication : Enhances reagent mixing and reduces aggregation during thiourea coupling .
  • Solvent choice : THF improves reagent solubility, while DMSO aids in intermediate purification .
  • Catalysts : Triethylamine facilitates deprotonation in substitution reactions .

Q. What methodologies assess the compound’s interaction with biological targets like phospholipase A2 (PLA2)?

  • In vitro inhibition assays : Measure IC50_{50} values (e.g., 5.10 ± 0.3 μg/mL for PLA2 inhibition) using enzyme activity kits .
  • Molecular docking : AutoDock Vina evaluates binding affinity (e.g., grid box dimensions: 14 × 10 × 12 Å) and identifies key amino acid interactions (e.g., hydrogen bonding with PLA2 active sites) .

Q. How does conjugation to chitosan-silver nanoparticles enhance anti-inflammatory efficacy?

Piperazine-1-carbothioamide is conjugated to chitosan-silver nanoparticles (P1C-Tit*CAgNPs) via sonication, forming spherical nanoparticles (SEM/TEM-confirmed). This enhances bioavailability and anti-inflammatory activity, reducing AAPH-induced erythrocyte hemolysis by 29.8% and improving antioxidant capacity (DPPH radical scavenging IC50_{50} = 24.3 ± 0.2%) .

Q. What computational approaches validate target specificity against enzymes like PLA2?

  • Grid parameterization : AutoGrid 4.0 defines active-site coordinates (e.g., x = 49.704, y = 33.31, z = 6.528).
  • Ligand-receptor interaction mapping : LigPlot+ visualizes hydrogen bonds and hydrophobic interactions (e.g., piperazine sulfur binding to PLA2 residues) .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacokinetics?

Halogen substituents (e.g., 3-bromophenyl) enhance lipophilicity and receptor binding. Comparative studies with fluorophenyl analogs show improved PLA2 inhibition (IC50_{50} reduced by 40%) due to increased electron-withdrawing effects .

Q. What in vitro models evaluate antioxidant and anti-hemolytic activities?

  • DPPH assay : Quantifies radical scavenging (IC50_{50} = 52.5 ± 0.6% at 100 μg/mL).
  • AAPH-induced hemolysis : Measures erythrocyte membrane protection via SEM/AFM (e.g., reduced roughness from 4.49 nm to 0.53 nm) .

Q. Tables

Parameter Value Reference
PLA2 inhibition IC50_{50}5.10 ± 0.3 μg/mL
DPPH scavenging IC50_{50}24.3 ± 0.2% (Vitamin C standard)
HRMS molecular weight328.1597 [M+H]+^+
Nanoparticle size (TEM)1.14 μm (height), 262 nm (thickness)

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